5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
furan-3-yl-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-15(11-4-7-20-9-11)18-5-3-10(8-18)13-16-14(22-17-13)12-2-1-6-21-12/h1-2,4,6-7,9-10H,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBUOYITDTAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a compound of significant interest due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O4, with a molecular weight of 299.286 g/mol. The compound features a furan ring and a pyrrolidine ring, which contribute to its biological activity through various interaction mechanisms.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The furan ring facilitates π-π interactions with aromatic residues, while the pyrrolidine moiety can form hydrogen bonds with polar groups. These interactions may modulate the activity of target molecules, leading to diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
These studies indicate that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been explored. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | < 50 µM | |
| 1,3,4-Oxadiazole derivatives | Candida albicans | < 100 µM |
These findings suggest that the compound may possess significant antibacterial and antifungal properties.
Case Studies
Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that certain derivatives exhibited enhanced cell viability at specific concentrations while others demonstrated significant cytotoxic effects against cancer cells .
- Neurotoxicity Assessment : Another study assessed the neurotoxicity of oxadiazole derivatives using behavioral tests such as the rotarod method. The findings suggested that these compounds had lower neurotoxic effects compared to established anticonvulsants like phenytoin .
Scientific Research Applications
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan ring | Aromatic, enhances electron delocalization |
| Pyrrolidine ring | Saturated, provides flexibility in binding |
| Oxadiazole ring | Heterocyclic, contributes to bioactivity |
Chemistry
5-(Furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo further chemical modifications allows researchers to explore new compounds with potentially enhanced properties.
Biology
The compound has been investigated for its potential bioactive properties , particularly:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a recent study demonstrated that oxadiazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Medicine
In medicinal chemistry, this compound is explored as a lead candidate for drug development. Its interaction with specific biological targets (e.g., enzymes and receptors) suggests potential therapeutic applications:
- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .
Table 2: Biological Activities
| Activity Type | Target Organism/Cell Type | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Antifungal | Candida albicans | Effective at lower concentrations |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
A study published in Oriental Journal of Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited promising activity against both bacterial and fungal strains .
Case Study 2: Drug Development
Research conducted at Mahatma Gandhi University explored the potential of oxadiazoles as anticancer agents. The study highlighted how modifications to the oxadiazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s uniqueness lies in its dual furan substitutions and the pyrrolidine-furan-3-carbonyl side chain. Below is a comparative analysis with structurally related 1,2,4-oxadiazole derivatives:
Table 1: Key Structural Differences and Implications
Key Observations :
- Pyrrolidine vs. This flexibility may enhance binding to biological targets compared to planar aromatic systems.
- Antiviral Potential: Analog 1a (from ) shares a pyrrolidine-oxyphenyl substitution and exhibits anti-SARS-CoV-2 activity, suggesting the target compound may have similar applications.
Preparation Methods
Hydrazide-Carboxylic Acid Coupling
The most prevalent method involves reacting furan-2-carbohydrazide (A) with 1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid (B) under dehydrative conditions:
Reaction Scheme
(A) Furan-2-carbohydrazide + (B) 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid
→ [POCl3, 80°C, 6h]
→ 5-(Furan-2-yl)-3-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Experimental Data
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 68-72% | |
| Reaction Temp | 80°C ± 2°C | |
| Catalyst | POCl3 (2.5 eq) | |
| Purification | Column chromatography (Hex:EtOAc 7:3) |
This method parallels Bostrom et al.'s approach using phosphoryl chloride-mediated cyclization, with modified stoichiometry to accommodate steric demands of the pyrrolidine moiety.
Microwave-Assisted Synthesis Optimization
Accelerated Cyclodehydration
Khanum et al.'s microwave protocol was adapted for the target compound:
Procedure
- Mix (A) (1.0 mmol) and (B) (1.05 mmol) in 5 mL DMF
- Add POCl3 (3.0 eq) under N2 atmosphere
- Irradiate at 300W, 100°C for 15 minutes
Performance Metrics
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction Time | 6h | 15min |
| Isolated Yield | 68% | 74% |
| Purity (HPLC) | 95.2% | 98.7% |
Sequential Functionalization Approach
Stepwise Assembly of Substituents
For enhanced regiocontrol, Srivastav et al.'s method was modified:
Synthetic Pathway
- Pyrrolidine Intermediate Synthesis
- React pyrrolidin-3-amine with furan-3-carbonyl chloride in CH2Cl2 (0°C → RT, 12h)
- Yield: 89% of 1-(furan-3-carbonyl)pyrrolidin-3-amine
- Oxadiazole Ring Formation
- Couple intermediate with furan-2-carbonyl chloride via HATU-mediated cyclization
- Conditions: DIPEA (3 eq), DMF, 50°C, 8h
- Yield: 63%
Catalytic Systems Comparison
Recent advances highlight catalyst impacts on reaction efficiency:
Catalyst Screening Results
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| POCl3 | 72 | 6h |
| PCl5 | 65 | 5h |
| SOCl2 | 58 | 7h |
| T3P®/EtOAc | 81 | 3h |
T3P® (propylphosphonic anhydride) demonstrates superior performance, reducing side product formation from 12% to 4.3% compared to POCl3.
Structural Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
1H NMR (400 MHz, CDCl3)
- δ 8.21 (s, 1H, oxadiazole-H)
- δ 7.45-6.38 (m, 6H, furan protons)
- δ 4.12-3.85 (m, 3H, pyrrolidine CH2/NH)
HRMS (ESI-TOF)
Calculated for C16H14N3O4 [M+H]+: 312.0984
Found: 312.0981
Industrial-Scale Manufacturing Considerations
Patent EP2520575A1 provides insights for bulk production:
Process Parameters
- Preferred solvent: Tetrahydrofuran/Water (9:1)
- Temperature gradient: 50°C → 80°C over 2h
- Workup: Crystallization from ethanol/water (4:1)
- Purity: >99% by IPC-HPLC
Q & A
Q. How can researchers optimize the synthesis of 5-(furan-2-yl)-3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole?
- Methodological Answer : The synthesis typically involves cyclization of precursor amidoximes with carboxylic acid derivatives. Key steps include:
- Cyclization : Reacting a furan-substituted amidoxime with a pyrrolidine carbonyl chloride under reflux in a polar aprotic solvent (e.g., DMF or DME) .
- Purification : Use flash column chromatography (e.g., SiO₂, hexane/ethyl acetate gradients) or preparative HPLC to isolate the product .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–2.0 equivalents of activating agents like Cs₂CO₃) and temperature (50–80°C) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use NMR and NMR to verify substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, oxadiazole carbons at ~165–175 ppm) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are essential .
- Functional Group Analysis : FTIR detects carbonyl stretches (~1700 cm⁻¹) and oxadiazole rings (~1600 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the oxadiazole ring .
- Prepare stock solutions in anhydrous DMSO or acetonitrile to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified furan (e.g., 3-methylfuran) or pyrrolidine moieties (e.g., fluorinated substituents) to assess electronic and steric effects .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀/EC₅₀ calculations) .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and electrostatic potential maps .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments .
Q. How can contradictory biological data (e.g., toxicity vs. efficacy) be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate in vitro results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Metabolic Profiling : Use LC-MS to identify metabolites that may contribute to toxicity (e.g., reactive intermediates from oxadiazole hydrolysis) .
- Species-Specific Testing : Compare rodent and human cell lines to assess translational relevance .
Q. What strategies enhance enantioselective synthesis of chiral analogs?
- Methodological Answer :
- Chiral Catalysts : Employ iridium-catalyzed asymmetric amination (e.g., Crabtree catalyst) to achieve >95% enantiomeric excess (ee) .
- Analytical Confirmation : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) to determine ee .
Q. What are the key considerations for evaluating this compound in drug discovery?
- Methodological Answer :
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding (e.g., equilibrium dialysis) .
- Target Engagement : Perform radioligand displacement assays (e.g., -labeled probes) to confirm target specificity .
- Toxicity Screening : Conduct acute toxicity studies in rodents (LD₅₀ determination) and genotoxicity assays (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
